molecular formula C7H16Cl2N2OS B2907078 1-(4,5-Dimethylthiazol-2-yl)ethanamine CAS No. 432047-35-3

1-(4,5-Dimethylthiazol-2-yl)ethanamine

Cat. No.: B2907078
CAS No.: 432047-35-3
M. Wt: 247.18
InChI Key: ZXBHRVYXXACJHY-UHFFFAOYSA-N
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Description

1-(4,5-Dimethylthiazol-2-yl)ethanamine is a heterocyclic organic compound featuring a thiazole ring substituted with methyl groups at the 4- and 5-positions, linked to an ethanamine moiety. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties, making the compound a versatile intermediate in medicinal chemistry and biochemical applications. Its ethanamine side chain enhances solubility in polar solvents and provides a reactive site for further functionalization, such as salt formation or conjugation with pharmacophores. While structurally related to the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent used in cytotoxicity assays, this compound lacks the tetrazolium and diphenyl groups, resulting in distinct physicochemical and biological behaviors .

Properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-4(8)7-9-5(2)6(3)10-7/h4H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQYBPGNBCABSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethylthiazol-2-yl)ethanamine typically involves the reaction of 4,5-dimethylthiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and identity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethylthiazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4,5-Dimethylthiazol-2-yl)ethanamine is a key component in the synthesis of various bioactive compounds. Its structural properties allow it to function as a building block for developing pharmaceuticals with specific biological activities. For instance, derivatives of this compound have shown promise in anti-cancer research. The compound is often used in combination with other agents to enhance the efficacy of treatments against human leukemia and prostate cancer cell lines. In studies, the half-maximal inhibitory concentrations (IC50) of compounds synthesized from this compound were evaluated using the MTT assay, demonstrating its effectiveness in inhibiting cancer cell proliferation .

Cell Viability Assays

One of the most common applications of this compound is in cell viability assays, particularly the MTT assay. This assay utilizes the compound to assess cell metabolic activity as an indicator of cell viability and cytotoxicity. The MTT assay is based on the reduction of a tetrazolium compound (MTT) to formazan crystals by metabolically active cells. This method has been extensively used in pharmacological studies to evaluate the cytotoxic effects of new drugs and compounds on various cell lines .

Table 1: IC50 Values from MTT Assays

Cell LineCompound TestedIC50 (μM)
K562 (Leukemia)Amantadine0.0008
DU145 (Prostate)Amantadine0.0415
A498 (Renal)Digitoxin0.0341

Therapeutic Potential

Research indicates that derivatives of this compound may have therapeutic potential beyond cancer treatment. Studies have explored its effects on neurodegenerative diseases and cardiotoxicity. For example, it has been implicated in evaluating cardiotoxicity through assays that measure its impact on cardiac cells and tissues .

Additionally, its role in enhancing IL-1β signaling pathways suggests potential applications in immunology and inflammatory diseases . The ability of this compound to interact with various receptors opens avenues for drug development targeting specific pathways involved in disease mechanisms.

Case Studies

Several case studies illustrate the utility of this compound in research:

  • Cancer Treatment : A study evaluated the effects of novel compounds derived from this compound on various cancer cell lines. The results indicated significant cytotoxic effects at low concentrations, highlighting its potential as a lead compound for anti-cancer drug development .
  • Cardiotoxicity Assessment : Research involving psychoactive substances utilized the MTT assay with this compound to assess cardiotoxic effects. The findings revealed reduced cell viability at specific concentrations, indicating potential risks associated with these substances .
  • Immunological Applications : Investigations into the interaction of this compound with immune receptors have shown promising results in enhancing immune responses, suggesting its potential use in therapeutic formulations for autoimmune diseases .

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethylthiazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4,5-Dimethylthiazol-2-yl)ethanamine are best understood through comparison with analogous compounds. Below is a detailed analysis supported by data tables and research findings.

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Core Structure Key Features Physicochemical Properties Biological Activity/Applications References
This compound Thiazole + ethanamine 4,5-Dimethylthiazole enhances aromaticity; ethanamine enables derivatization. Moderate logP (~1.8); water-soluble at acidic pH. Intermediate for drug synthesis; biochemical tools.
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Thiazole + tetrazolium Tetrazolium core undergoes reduction to formazan in viable cells. High molecular weight (665.6 g/mol); water-insoluble. Cell viability assays (colorimetric detection).
2-(Piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine Piperazine + ethanamine Piperazine confers basicity; pyridine enhances metal-binding capacity. High basicity (pKa ~10.2); moderate solubility. CNS-targeting agents (e.g., acetylcholinesterase inhibition).
1H-Imidazole-1-ethanamine, 4,5-dihydro-2-isoheptadecyl Imidazoline + ethanamine Long isoheptadecyl chain increases lipophilicity. High logP (~8.5); surfactant-like properties. Membrane permeability enhancers; surfactants.
2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine Pyrazole + ethanamine Pyrazole ring offers metabolic stability; ethyl/methyl groups reduce polarity. logP ~2.3; stable under physiological conditions. Agrochemical intermediates; kinase inhibitors.

Structural and Electronic Differences

  • Thiazole vs. Tetrazolium (MTT): The absence of a tetrazolium ring in this compound eliminates redox activity, distinguishing it from MTT, which is reduced to formazan in metabolic assays. The ethanamine group provides nucleophilic reactivity absent in MTT .
  • Thiazole vs. Piperazine Derivatives: Piperazine-containing ethanamines (e.g., LP, 2HP in ) exhibit higher basicity due to the amine-rich piperazine ring, favoring interactions with acidic biological targets like acetylcholine esterase. In contrast, the thiazole ring enables π-π stacking with aromatic residues in enzymes .
  • Thiazole vs. Imidazole/Pyrazole Analogues: Imidazole and pyrazole derivatives (e.g., –6) differ in heteroatom placement (imidazole: two nitrogens; pyrazole: adjacent nitrogens).

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The logP of this compound (~1.8) is lower than imidazole derivatives with long alkyl chains (logP ~8.5) but higher than piperazine-based compounds (logP ~0.5–1.0), balancing membrane permeability and aqueous solubility .
  • Stability: The thiazole ring is resistant to metabolic oxidation compared to pyrazole or imidazole rings, which may undergo CYP450-mediated degradation .

Biological Activity

1-(4,5-Dimethylthiazol-2-yl)ethanamine, often referred to as DMTA, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with DMTA, focusing on its mechanisms of action, efficacy in different biological systems, and implications for future research.

Chemical Structure and Properties

DMTA is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of DMTA can be attributed to several mechanisms:

  • Cell Proliferation Inhibition : Studies have demonstrated that DMTA can inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in human leukemia cells by altering mitochondrial membrane potential and activating caspase pathways .
  • Cytotoxicity : The compound exhibits cytotoxic effects against specific cancer types. In vitro assays have indicated that DMTA has significant inhibitory effects on cell viability, with IC50 values suggesting potent activity against prostate and renal carcinoma cells .
  • Targeting Signaling Pathways : DMTA has been observed to affect key signaling pathways involved in cell survival and proliferation. For example, it can inhibit the phosphorylation of ERK1/2 and Rsk1, which are critical for cell growth and survival .

Table 1: IC50 Values of DMTA Against Various Cancer Cell Lines

Cell LineIC50 (μM)Reference
K562 (Leukemia)0.0008
DU145 (Prostate)0.0415
A498 (Renal)0.0341

These findings indicate that DMTA exhibits potent anti-cancer activity across multiple cell lines, making it a promising candidate for further development.

Case Study: Apoptotic Effects in U937 Cells

In a detailed study involving U937 cells, DMTA was shown to induce early apoptotic effects through mitochondrial depolarization. The results indicated that treatment with DMTA led to a significant increase in cells exhibiting loss of mitochondrial membrane potential, suggesting its potential as an anti-cancer agent through apoptosis induction .

Potential Therapeutic Applications

Given its biological activities, DMTA holds promise for several therapeutic applications:

  • Cancer Therapy : Due to its ability to inhibit cell growth and induce apoptosis in cancer cells, DMTA could be developed as a novel anti-cancer drug.
  • Neuroprotective Effects : Emerging research suggests that compounds with thiazole structures may have neuroprotective properties, potentially making DMTA relevant in neurodegenerative disease models .

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